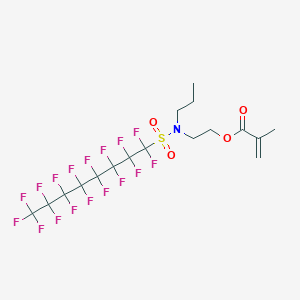

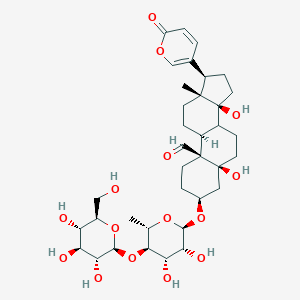

2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

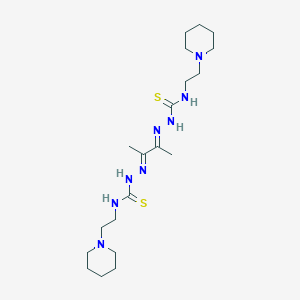

2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate, commonly known as HFOPA, is a fluorinated monomer that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a methacrylate-based monomer that contains a fluorinated sulfonamide group, which imparts hydrophobicity and low surface energy to the polymer synthesized from it.

Wirkmechanismus

The mechanism of action of HFOPA is based on its unique chemical structure, which contains a fluorinated sulfonamide group. The fluorine atoms in the sulfonamide group are highly electronegative, which results in a partial negative charge on the sulfur atom. This partial negative charge can interact with positively charged groups, such as amino groups in proteins and nucleic acids, through electrostatic interactions. This interaction can alter the conformation and function of the biomolecules, leading to biological effects.

Biochemische Und Physiologische Effekte

HFOPA has been shown to have various biochemical and physiological effects, including antimicrobial activity, protein adsorption inhibition, and cell adhesion inhibition. The hydrophobicity and low surface energy of HFOPA can prevent the adsorption of proteins and cells onto surfaces modified with it, which can be useful in applications where biocompatibility is important. Additionally, HFOPA has been shown to have antimicrobial activity against various bacteria and fungi, which can be useful in medical and industrial applications.

Vorteile Und Einschränkungen Für Laborexperimente

HFOPA has several advantages for lab experiments, including its high purity, ease of synthesis, and versatility in surface modification and polymer synthesis. However, HFOPA can be difficult to handle due to its low solubility in water and polar solvents, which can limit its use in some applications. Additionally, the toxicity of HFOPA and its derivatives is not well understood, which can be a limitation for some applications.

Zukünftige Richtungen

There are several future directions for the research on HFOPA, including the development of new synthesis methods, the investigation of its toxicity and biocompatibility, and the exploration of its applications in drug delivery and tissue engineering. Additionally, the use of HFOPA in surface modification and anti-fouling coatings for marine applications is an area of active research. Overall, the unique properties of HFOPA make it a promising candidate for various scientific research applications, and further research is needed to fully explore its potential.

Synthesemethoden

The synthesis of HFOPA involves the reaction of 2-aminoethyl methacrylate with perfluorooctanesulfonyl fluoride (POSF). The reaction proceeds via a nucleophilic substitution mechanism, where the amino group in 2-aminoethyl methacrylate attacks the electrophilic carbon in POSF, resulting in the formation of HFOPA. The reaction requires the use of a base catalyst, such as triethylamine, and a polar solvent, such as dimethylformamide. The yield of the reaction is typically high, and the purity of the product can be improved through distillation or recrystallization.

Wissenschaftliche Forschungsanwendungen

HFOPA has been used in a wide range of scientific research applications, including surface modification, drug delivery, and tissue engineering. Due to its hydrophobicity and low surface energy, HFOPA can be used to modify the surface properties of various materials, such as metals, polymers, and ceramics. The modified surfaces exhibit improved water repellency, reduced friction, and increased biocompatibility. HFOPA has also been used as a building block for the synthesis of amphiphilic block copolymers, which can self-assemble into micelles and vesicles for drug delivery applications. Additionally, HFOPA-based polymers have been used as scaffolds for tissue engineering, where they can provide a suitable microenvironment for cell growth and differentiation.

Eigenschaften

CAS-Nummer |

13285-40-0 |

|---|---|

Produktname |

2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate |

Molekularformel |

C17H16F17NO4S |

Molekulargewicht |

653.4 g/mol |

IUPAC-Name |

2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C17H16F17NO4S/c1-4-5-35(6-7-39-9(36)8(2)3)40(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h2,4-7H2,1,3H3 |

InChI-Schlüssel |

XBWYIWRSPVIPCH-UHFFFAOYSA-N |

SMILES |

CCCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Kanonische SMILES |

CCCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Andere CAS-Nummern |

13285-40-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)